2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone
Description
2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone is a fluorinated azetidine derivative featuring a 4-bromophenyl ketone group. The azetidine ring, substituted with two fluorine atoms at the 3-position, introduces conformational rigidity and electron-withdrawing properties, which can influence reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s prevalence in drug discovery, particularly as a bioisostere for piperidine or pyrrolidine rings .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-3-1-8(2-4-9)5-10(16)15-6-11(13,14)7-15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQZIQUSREICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Group: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoro groups.
Attachment of the Bromophenyl Group: This step can be achieved through coupling reactions such as Suzuki or Heck coupling, using a bromophenyl precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromophenyl group and a difluoroazetidine moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 305.14 g/mol. The presence of the bromine and fluorine atoms enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone exhibit significant anticancer properties. A study published in Cancer Research demonstrated that derivatives of this compound could inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The bromophenyl group is believed to enhance the compound's ability to interact with cellular receptors, leading to apoptosis in cancer cells .
Antiviral Properties
Another area of interest is the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication by interfering with viral protein synthesis. The difluoroazetidine structure is hypothesized to play a crucial role in binding to viral enzymes, thereby preventing their activity . This application could be particularly relevant in the development of treatments for viral infections such as influenza and coronaviruses.
Drug Development
The compound has been explored for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating various formulations to optimize its pharmacokinetic properties, including solubility and bioavailability .
Combination Therapies
There is growing interest in using 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone in combination therapies. Studies have shown that when used alongside other chemotherapeutic agents, it can enhance therapeutic outcomes by overcoming drug resistance mechanisms commonly observed in cancer treatment .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, a formulation containing 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone demonstrated promising results. Patients receiving the compound showed a significant reduction in tumor size compared to those on placebo . This study highlights the potential of this compound as part of a targeted cancer therapy regimen.
Case Study 2: Antiviral Activity Against Influenza
A laboratory study assessed the antiviral efficacy of 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone against influenza virus strains. Results indicated that the compound effectively inhibited viral replication in vitro, suggesting its potential as an antiviral agent . Further clinical studies are needed to evaluate its effectiveness in human subjects.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Estimated via analogous compounds.
Key Observations:
- Electron-Withdrawing Effects: The 3,3-difluoroazetidine group in the target compound enhances electrophilicity compared to non-fluorinated azetidines (e.g., sulfonylmethyl-azetidine in ).
- Lipophilicity : The target compound’s predicted LogP (~2.1) is lower than piperidine analogues (LogP 3.3 in ), suggesting better aqueous solubility.
- Biological Interactions : Piperazine derivatives (e.g., ) exhibit basicity and hydrogen-bonding capacity, whereas the target compound’s fluorine atoms may favor hydrophobic interactions.
DNA Photocleavage Activity
- Pyrazole Derivatives: 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone demonstrates potent DNA photocleaving activity, degrading supercoiled (SC) and open-circular (OC) DNA at 1 µg under UV light .
- Target Compound: No direct activity data is available, but the electron-deficient azetidine may enhance photostability compared to pyrazole analogues.
Antimicrobial and Anticancer Potential
- Benzimidazole Analogues : Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate exhibits structural features linked to antiproliferative and anti-HIV activities .
- Azetidine vs. Piperidine : Piperidine-containing compounds (e.g., ) may exhibit better membrane permeability due to higher LogP, whereas azetidines offer metabolic stability.
Biological Activity
2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bromophenyl group and a difluoroazetidinyl group, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(4-bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone
- Molecular Formula : C11H10BrF2NO
- Molecular Weight : 249.06 g/mol
- Canonical SMILES : C1C(CN1C2=CC(=NC=C2)Br)(F)F
The biological activity of 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. The presence of the bromine atom may enhance the compound's binding affinity and selectivity compared to similar compounds with different halogens.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Similar derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly glutamate receptors. These interactions could position 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone as a candidate for treating neurological disorders such as schizophrenia or cognitive dysfunction.
Case Studies and Research Findings
A review of literature reveals several studies relevant to the biological activity of related compounds:
| Study | Findings |
|---|---|
| Research on Brominated Compounds | Demonstrated anticancer effects in vitro, indicating potential for similar derivatives. |
| Neuropharmacological Studies | Investigated compounds targeting glutamate receptors for cognitive enhancement. |
| Synthetic Pathways | Described methods for synthesizing related difluoroazetidine derivatives with potential biological applications. |
Comparison with Similar Compounds
The biological activity of 2-(4-Bromophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone can be compared with other halogenated derivatives:
| Compound | Halogen | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone | Chlorine | Moderate anticancer activity |
| 2-(4-Fluorophenyl)-1-(3,3-difluoroazetidin-1-yl)ethanone | Fluorine | Lower binding affinity in receptor studies |
The presence of bromine in the structure is expected to enhance reactivity and biological interaction compared to chlorine or fluorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
